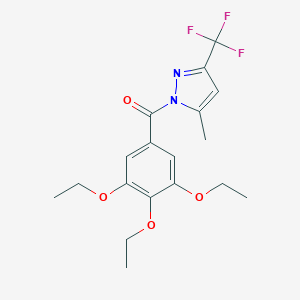
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to have antioxidant properties, which may play a role in its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its potent anticancer activity and anti-inflammatory properties. However, 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide research, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide may also have potential applications in the field of nanotechnology, as it has been shown to exhibit significant anticancer activity when delivered in a nanoparticle form. Further research is needed to fully understand the potential of 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide in various scientific fields.
Synthesis Methods
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and nitration with nitric acid. The final product is obtained through the reaction of 3-methoxy-4-nitropyrazole with the intermediate compound.
Scientific Research Applications
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
properties
Product Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C12H11N5O7 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11N5O7/c1-23-8-4-3-6(16(19)20)5-7(8)13-11(18)9-10(17(21)22)12(24-2)15-14-9/h3-5H,1-2H3,(H,13,18)(H,14,15) |
InChI Key |
CFHBIBYGHAEHMD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)

![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
